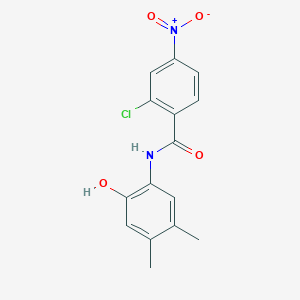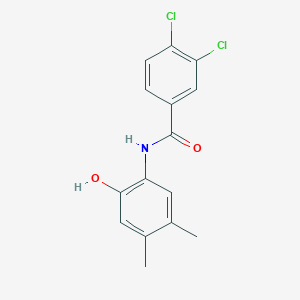
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide, also known as CDNB, is a chemical compound that has been widely used in scientific research due to its unique properties. CDNB is a synthetic substrate that is commonly used in enzyme assays to measure the activity of glutathione S-transferases (GSTs).
Mécanisme D'action
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide is a substrate for GSTs, which catalyze the conjugation of glutathione to the electrophilic center of this compound. This reaction results in the formation of a glutathione-2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide conjugate, which can be measured spectrophotometrically at 340 nm. The rate of this reaction is directly proportional to the activity of GSTs in the sample.
Biochemical and Physiological Effects
This compound has no direct biochemical or physiological effects on its own. However, the measurement of GST activity using this compound has important implications for understanding the role of these enzymes in drug metabolism, carcinogenesis, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide has several advantages as a substrate for GST activity assays. It is a relatively simple and inexpensive substrate that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations as well. It is not a selective substrate for GSTs, as it can be metabolized by other enzymes such as esterases and peroxidases. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide. One area of interest is the development of more selective substrates for GSTs that can be used to measure the activity of specific isoforms of these enzymes. Another area of interest is the use of this compound in high-throughput screening assays for the identification of compounds that modulate GST activity. Finally, the use of this compound in in vivo studies to investigate the role of GSTs in drug metabolism and carcinogenesis is an area of active research.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide has been used in numerous scientific studies as a substrate for GST activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. The measurement of GST activity is important in understanding the role of these enzymes in drug metabolism, carcinogenesis, and other physiological processes. This compound is also used as a model substrate for other enzyme assays, such as esterase and peroxidase activity assays.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-8-5-13(14(19)6-9(8)2)17-15(20)11-4-3-10(18(21)22)7-12(11)16/h3-7,19H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSJGAWDJFLFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-(4-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B3923501.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3923504.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B3923511.png)

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3923544.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923545.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)

![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)
![2-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3923590.png)
![2-(2-chlorobenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B3923591.png)
![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923599.png)